molecular formula C13H12F3N3O3 B2885384 benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate CAS No. 1421476-78-9

benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2885384
CAS No.: 1421476-78-9
M. Wt: 315.252
InChI Key: NISZPHWFAVDATK-UHFFFAOYSA-N
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Description

Benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a useful research compound. Its molecular formula is C13H12F3N3O3 and its molecular weight is 315.252. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Benzyl 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl and acetate moieties contribute to its overall pharmacological profile.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
HCT-116 (Colon Cancer)3.6 - 11.0
MCF-7 (Breast Cancer)4.0 - 12.0
HeLa (Cervical Cancer)5.0 - 15.0

These results indicate that the compound has a potent inhibitory effect on cell viability, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its cytotoxic effects involves several pathways:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at G0/G1 and G2/M phases. This was evidenced by flow cytometry analysis indicating an increase in the sub-G1 population, suggesting apoptosis induction .
  • Apoptosis Induction : Studies indicate that the compound can trigger apoptosis in both wild-type and mutant p53 cell lines, highlighting its potential effectiveness across different cancer types .
  • Inhibition of MDM2-p53 Interactions : Although it was noted that the compound did not inhibit MDM2-p53 interactions directly, it still influenced apoptotic pathways through alternative mechanisms .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the trifluoromethyl group significantly enhances the biological activity of the compound. Variations in substituents on the benzyl ring also play a crucial role in modulating activity:

Substituent Effect on Activity
TrifluoromethylIncreases potency against HCT-116 and MCF-7
Benzyl vs. PhenylBenzyl substituents generally exhibit higher activity

This information underscores the importance of molecular modifications in optimizing therapeutic efficacy.

Case Studies

Several case studies have explored the biological effects of similar triazole derivatives:

  • Antiviral Activity : Compounds with triazole motifs have shown promising antiviral properties against various viruses, indicating a broad spectrum of biological activity beyond anticancer effects .
  • Antimicrobial Properties : Research has demonstrated that related triazole derivatives possess significant antimicrobial activity against bacterial strains, suggesting potential applications in infectious disease management .

Properties

IUPAC Name

benzyl 2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-18-11(13(14,15)16)17-19(12(18)21)7-10(20)22-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISZPHWFAVDATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)OCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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